3-(Benzyloxy)-2,4-dichlorophenylboronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the reaction of organolithium or Grignard reagents with borate esters . Another method involves the reaction of a halobenzene with diboronic acid in the presence of a base .Molecular Structure Analysis
The molecular structure of boronic acids involves a boron atom bonded to three oxygen atoms and one carbon atom . The boron atom is typically sp2 hybridized, resulting in a trigonal planar geometry around the boron .Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halide or pseudohalide in the presence of a palladium catalyst . Another common reaction is the protodeboronation, which involves the removal of a boronic acid group from an organic molecule .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature and have relatively low melting points . They are generally stable compounds, but they can decompose if heated .Scientific Research Applications
Catalysis Applications : A study by Ukai et al. (2006) discusses the use of arylboronic esters in the presence of a rhodium(I) catalyst for the preparation of functionalized aryl- and alkenyl-carboxylic acids. The method is noted for its potential in synthesizing various carboxylic acids.
Development of Novel Fluorescence Probes : In a study by Setsukinai et al. (2003), novel fluorescence probes were synthesized for detecting reactive oxygen species. The research highlights the potential use of these probes in biological and chemical applications.
Synthesis of Biaryls : The work of Saito et al. (1997) describes a nickel(0)-catalyzed cross-coupling reaction involving arylboronic acids and chloroarenes to produce biaryls, showing its applicability in organic synthesis.
Degradation of Organic Pollutants : A study by Brillas et al. (2003) discusses the degradation of herbicides in water using peroxi-coagulation methods, indicating the potential for environmental applications.
Fungicidal Activity : Research by Wieczorek et al. (2014) investigates the fungicidal activity of benzoxaborole and its analogues, highlighting their potential in agricultural applications.
Electrolyte Additive for Batteries : A study by Chen and Amine (2007) explores the use of a benzodioxaborole derivative as an electrolyte additive for lithium-ion batteries, showing its potential in energy storage technologies.
Safety And Hazards
properties
IUPAC Name |
(2,4-dichloro-3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXBLZCSJKQVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OCC2=CC=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674494 | |
Record name | [3-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2,4-dichlorophenylboronic acid | |
CAS RN |
1072946-32-7 | |
Record name | B-[2,4-Dichloro-3-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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